molecular formula C13H12INO2 B250822 N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide

N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide

Cat. No. B250822
M. Wt: 341.14 g/mol
InChI Key: VJVJVTNZJNRYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide involves the inhibition of the Akt/mTOR pathway. This pathway is involved in cell growth and survival and is frequently dysregulated in cancer cells. By inhibiting this pathway, N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide is able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide exhibits low toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, this N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide is its potent anticancer activity. However, a limitation of this N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide. One potential direction is the development of more potent derivatives of this N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of this N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide in vivo.

Synthesis Methods

The synthesis of N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide involves the reaction between 4-iodo-3,5-dimethylphenylamine and furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained as a white solid and can be purified using column chromatography.

Scientific Research Applications

N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide has been shown to exhibit potent anticancer activity. Studies have demonstrated that this N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide is capable of inducing apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

N-(4-iodo-3,5-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H12INO2/c1-8-6-10(7-9(2)12(8)14)15-13(16)11-4-3-5-17-11/h3-7H,1-2H3,(H,15,16)

InChI Key

VJVJVTNZJNRYND-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1I)C)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=CC(=C1I)C)NC(=O)C2=CC=CO2

Origin of Product

United States

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